(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Description
Structural Characteristics and Stereochemical Significance
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its synthetic utility. The piperidine ring system forms the core framework, with nitrogen substitution providing the attachment point for the tert-butoxycarbonyl protecting group. The stereochemical configuration at positions 2 and 4 follows the (R,R) absolute configuration, establishing a specific three-dimensional arrangement that influences both reactivity and selectivity in subsequent transformations.
The compound exists in equilibrium between different conformational states, with the tert-butoxycarbonyl group influencing the preferred chair conformation of the piperidine ring. Spectroscopic analysis has confirmed that the bulky protecting group adopts an equatorial orientation to minimize steric interactions, while the methyl substituent at position 2 and the carboxylic acid at position 4 adopt configurations that optimize overall molecular stability. This conformational preference directly impacts the compound's reactivity profile and selectivity in chemical transformations.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.3 g/mol | |
| Chemical Abstracts Service Number | 1932555-95-7 | |
| Stereochemical Configuration | (2R,4R) | |
| Purity (Commercial) | ≥90% |
The stereochemical significance of this compound extends to its role in asymmetric synthesis. The defined (R,R) configuration serves as a chiral auxiliary or building block for the synthesis of enantiomerically pure compounds. Research has demonstrated that the stereochemical information encoded in the piperidine framework can be effectively transferred to other molecular positions through carefully designed synthetic sequences. This transfer of chirality represents a fundamental principle in modern asymmetric synthesis.
Role of tert-Butoxycarbonyl Protection in Piperidine Chemistry
The tert-butoxycarbonyl protecting group represents one of the most widely employed amino-protecting strategies in organic synthesis, particularly valuable in piperidine chemistry due to its stability and selective removal conditions. In this compound, this protecting group serves multiple synthetic functions beyond simple amino protection. The installation of the tert-butoxycarbonyl group typically involves reaction with di-tert-butyl dicarbonate under basic conditions, achieving high yields and rapid conversions under relatively mild reaction parameters.
The stability profile of tert-butoxycarbonyl-protected piperidines demonstrates remarkable resistance to nucleophilic attack while maintaining compatibility with a broad range of synthetic transformations. This stability enables complex multi-step synthetic sequences where the amino functionality must remain protected through various reaction conditions. Research has established that tert-butoxycarbonyl groups remain intact during many common organic reactions, including alkylations, acylations, and oxidations, providing synthetic chemists with considerable flexibility in reaction design.
Deprotection methodologies for tert-butoxycarbonyl groups have evolved significantly, with traditional acidic hydrolysis using trifluoroacetic acid or hydrochloric acid being supplemented by newer thermal deprotection methods. Recent investigations have demonstrated that selective thermal deprotection can be achieved in continuous flow systems, offering advantages in terms of reaction control and scalability. These thermal methods proceed through carbamate decomposition, generating carbon dioxide and isobutene as byproducts while liberating the free amine.
| Deprotection Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Trifluoroacetic Acid | Room Temperature | Rapid, Complete | Acid Sensitivity |
| Thermal | 150°C, Flow | Selective, Clean | Temperature Requirements |
| Base-Mediated | Sodium tert-butoxide | Acid-Free | Limited Scope |
Advanced deprotection strategies have emerged for specialized applications where traditional acidic conditions prove incompatible with other functional groups. Base-mediated deprotection using sodium tert-butoxide in slightly wet tetrahydrofuran represents an innovative approach that proceeds through isocyanate intermediates. This methodology proves particularly valuable when acid-sensitive moieties are present elsewhere in the molecular structure.
Positional Isomerism in Methyl-Substituted Piperidine Derivatives
The positional arrangement of substituents in methylpiperidine derivatives significantly influences both physical properties and chemical reactivity. This compound represents one specific isomeric arrangement within the broader family of methyl-substituted piperidine derivatives, each exhibiting distinct characteristics based on substitution patterns. Comparative analysis of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine reveals substantial differences in boiling points, solubility profiles, and chemical behavior.
2-Methylpiperidine, also known as 2-pipecoline, exhibits a boiling point of 118°C and complete miscibility with water, contrasting with the behavior of other positional isomers. The proximity of the methyl group to the nitrogen atom in 2-methylpiperidine creates distinct electronic and steric effects that influence both basicity and conformational preferences. Research has established that this positional arrangement affects the compound's utility in different synthetic applications compared to its 3- and 4-methyl counterparts.
3-Methylpiperidine demonstrates intermediate properties between the 2- and 4-substituted isomers, with a boiling point range of 126°C and distinct reactivity patterns. The 3-position substitution minimizes direct electronic interaction with the nitrogen center while providing steric influence on ring conformation. Studies have shown that 3-methylpiperidine derivatives often exhibit different selectivity profiles in chemical transformations compared to their positional isomers.
| Compound | Boiling Point | Water Solubility | Electronic Effects |
|---|---|---|---|
| 2-Methylpiperidine | 118°C | Complete | α-Effect |
| 3-Methylpiperidine | 126°C | High | β-Effect |
| 4-Methylpiperidine | 121-127°C | High | γ-Effect |
4-Methylpiperidine presents unique characteristics due to its positioning at the ring center opposite to nitrogen, creating minimal electronic perturbation while maximizing conformational effects. The 4-methyl substitution pattern influences ring pucker and axial-equatorial preferences, factors that become particularly important when additional substituents are present. Research in pharmaceutical applications has demonstrated that 4-methylpiperidine derivatives often exhibit different pharmacological profiles compared to their 2- and 3-substituted analogs.
The integration of multiple substituents, as exemplified in this compound, creates complex interactions between positional effects. The combination of 2-methyl and 4-carboxylic acid substituents, along with nitrogen protection, generates a unique reactivity profile that cannot be predicted solely from individual substitution effects. Synthetic studies have revealed that this specific substitution pattern enables selective transformations that would be challenging or impossible with alternative isomeric arrangements.
Properties
IUPAC Name |
(2R,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250959-07-9 | |
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Mechanism
The patent CN101712645B outlines a synthesis starting with diethyl oxalate and 1-bromo-3-methylpropene .
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Grignard Addition : 1-bromo-3-methylpropene reacts with magnesium to form a Grignard reagent, which attacks diethyl oxalate, yielding a β-keto ester intermediate.
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Cyclization : Intramolecular aldol condensation forms the piperidine ring, establishing the trans (2R,4R) configuration.
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Benzyl Ester Protection : The carboxylic acid is protected as a benzyl ester to prevent side reactions.
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Boc Protection : The amine is protected using di-tert-butyl dicarbonate under basic conditions.
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Deprotection and Hydrolysis : Acidic removal of the benzyl ester exposes the carboxylic acid.
Key Conditions :
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Grignard reaction at −10°C to 0°C in tetrahydrofuran (THF).
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Cyclization catalyzed by p-toluenesulfonic acid (PTSA) at 80°C.
Stereochemical Control
The trans-configuration arises from the chair-like transition state during cyclization, where steric hindrance between the methyl and ester groups favors the equatorial orientation.
Method 2: Chiral Resolution Techniques
Enzymatic Resolution
Racemic 2-methylpiperidine-4-carboxylic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B), which selectively hydrolyze the (2S,4S)-enantiomer’s ester, leaving the (2R,4R)-enantiomer intact.
Conditions :
Diastereomeric Salt Formation
Reacting the racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine) forms diastereomeric salts, separable via fractional crystallization.
Yield : 30–35% recovery of (2R,4R)-enantiomer.
Boc Protection Methods
Industrial Adaptations
Scaled-up reactions use continuous flow reactors to enhance heat dissipation and reduce reaction time (2 hours vs. 12 hours batch).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
Organic Synthesis
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in peptide synthesis where the Boc group protects the amine functionality, allowing for selective reactions without interference from the amine.
Medicinal Chemistry
The compound has been explored for its potential in drug development. Its structure allows for modifications that can lead to new therapeutic agents. For example, derivatives of this compound have been investigated for their activity against specific biological targets, such as receptors involved in neurological processes.
Biological Studies
In biological research, this compound is utilized to study enzyme-substrate interactions and protein modifications. The Boc group can be selectively removed under acidic conditions, allowing researchers to investigate the functional roles of amines in biological systems.
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound as a building block in synthesizing cyclic peptides. The protection of the amine group facilitated the formation of peptide bonds without side reactions that could compromise yield and purity.
Case Study 2: Drug Development
Research published in medicinal chemistry journals highlighted the synthesis of novel compounds derived from this compound aimed at modulating specific receptor activities. These derivatives exhibited promising results in preclinical trials for treating neurological disorders.
Mechanism of Action
The mechanism of action of (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to structurally related Boc-protected heterocyclic carboxylic acids (Table 1). Key differences include:
- Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives.
- Substituents : Variations in functional groups (e.g., fluorine, methoxy, methylsulfanyl) and their positions.
Table 1: Structural and Physicochemical Properties of Comparable Compounds
*Estimated molecular formula and weight based on structural analysis.
Physicochemical Properties
- Solubility: The target compound’s piperidine core and methyl group improve solubility in non-polar solvents compared to pyrrolidine derivatives. Fluorinated analogs (e.g., CAS 681128-51-8) exhibit higher polarity due to the electronegative fluorine atom .
- Acidity : The carboxylic acid group’s pKa varies with substituents. Methoxy groups (e.g., CAS 83624-01-5) slightly increase acidity via electron donation, while phenyl groups (CAS EN300-39707159) reduce water solubility .
Biological Activity
(2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (commonly referred to as Boc-Piperidine) is a piperidine derivative that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique structural properties and biological activities make it a compound of interest for various research applications.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.31 g/mol
- CAS Number : 1932555-95-7
- IUPAC Name : (2R,4R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthetic transformations. This property allows for selective reactions without the risk of undesired side reactions involving the amine functionality.
The primary biological activity of Boc-Piperidine is attributed to its role as a protecting group in peptide synthesis and its potential interactions with biological macromolecules. The Boc group can be removed under acidic conditions, allowing the free amine to participate in further chemical reactions, including enzyme interactions and ligand binding studies.
Enzyme Interactions
Research indicates that Boc-Piperidine derivatives can serve as substrates or inhibitors for various enzymes. For instance, studies have shown that compounds containing piperidine moieties can interact with proteases and other enzymes involved in metabolic pathways. The structural flexibility provided by the piperidine ring enhances binding affinity and specificity toward target enzymes.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that Boc-Piperidine derivatives exhibited inhibitory effects on specific proteases. The inhibition was quantified using IC₅₀ values, indicating the concentration required to inhibit 50% of enzyme activity.
- Results showed that modifications to the piperidine ring significantly affected inhibitory potency, suggesting structure-activity relationships (SAR) that could guide future drug design.
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Protein-Ligand Interaction :
- In another investigation, Boc-Piperidine was used as a model compound to study protein-ligand interactions through surface plasmon resonance (SPR). The binding affinity was measured, revealing insights into the kinetic parameters of ligand binding.
- The study highlighted the importance of steric factors introduced by the Boc group in modulating interaction dynamics with target proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2S,4S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | Structure | Similar enzyme interactions but varied potency due to stereochemistry. |
| (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid | Structure | Enhanced binding affinity compared to Boc-Piperidine due to increased hydrophobic interactions. |
Applications in Drug Development
Boc-Piperidine is utilized extensively in medicinal chemistry for synthesizing biologically active compounds. Its role as a protecting group facilitates the development of peptide-based therapeutics and small molecule inhibitors targeting various diseases.
Q & A
Basic: What are the standard synthetic routes for (2R,4R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step processes, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. Key steps include:
- Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or Et₃N) in tetrahydrofuran (THF) or dichloromethane (DCM) .
- Carboxylic Acid Functionalization: Selective oxidation or hydrolysis of ester intermediates, often using LiOH or H₂O₂ in aqueous THF .
- Stereochemical Control: Chiral auxiliaries or enantioselective catalysis to maintain the (2R,4R) configuration .
Critical Parameters:
- Temperature Control: Low temperatures (−20°C to 0°C) minimize epimerization during Boc protection .
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance nucleophilic reactivity in coupling steps .
- Purification: Flash chromatography or recrystallization ensures >95% purity, verified by HPLC .
Advanced: How can researchers resolve stereochemical inconsistencies observed during the synthesis of (2R,4R)-configured piperidine derivatives?
Answer:
Stereochemical discrepancies often arise from racemization during acidic/basic conditions. Mitigation strategies include:
- Chiral HPLC Analysis: Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers and quantify stereopurity .
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration, leveraging SHELXL refinement for high precision (R-factor < 0.05) .
- Circular Dichroism (CD): Correlate experimental CD spectra with density functional theory (DFT) calculations to validate configuration .
Case Study: In a related compound, (2R,4S)-configured derivatives showed 15% epimerization under reflux; switching to low-temperature Boc protection reduced this to <2% .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assignments of methyl (δ 1.2–1.4 ppm) and Boc carbonyl (δ 155–160 ppm) groups confirm regiochemistry .
- 2D Experiments (HSQC, HMBC): Resolve overlapping signals in the piperidine ring .
- IR Spectroscopy: Carboxylic acid O–H stretch (2500–3300 cm⁻¹) and Boc C=O (1680–1720 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm ensures molecular formula accuracy .
Advanced: What strategies are effective in optimizing reaction conditions to minimize epimerization in acid-sensitive derivatives?
Answer:
- Mild Deprotection: Use HCl/dioxane instead of TFA for Boc removal to reduce acid exposure .
- Solvent Screening: Replace DCM with acetonitrile in coupling reactions to stabilize the transition state .
- Additives: Additives like Hünig’s base (DIPEA) scavenge protons, preventing racemization during amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
